trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester
Overview
Description
Trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester is a chemical compound with the molecular formula C13H14O4 . It has a molecular weight of 234.25 g/mol .
Chemical Reactions Analysis
Esters, including trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester, can undergo several types of reactions. They can undergo hydrolysis to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides . Trans-esterification, the conversion of a carboxylic acid ester into a different carboxylic acid ester, can also occur when an ester is placed in a large excess of an alcohol along with the presence of either an acid or a base .Scientific Research Applications
Ethylene Biosynthesis Research
This compound is structurally related to 1-Aminocyclopropane 1-Carboxylic Acid (ACC) , which is a precursor to the plant hormone ethylene . Research involving analogs of ACC, like the compound , can provide insights into the regulation of ethylene biosynthesis and its role in plant growth and stress responses.
Organic Synthesis
The cyclopropane ring present in this compound is a feature of interest in synthetic chemistry. It can be used in the synthesis of more complex molecules, potentially serving as a building block for pharmaceuticals or agrochemicals .
Material Science
Cyclopropane derivatives are known for their unique chemical properties, which can be exploited in material science, particularly in the development of novel polymers with specific characteristics such as increased durability or flexibility .
Medicinal Chemistry
Compounds with a cyclopropane moiety are often explored for their biological activity. This particular ester could be a precursor or an intermediate in the synthesis of compounds with potential therapeutic applications.
Agricultural Chemistry
As an analog to ACC, this compound could be used in agricultural research to study its effects on crop yield, fruit ripening, and stress resistance, given the pivotal role of ethylene in these processes .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis to help identify and quantify similar compounds in various samples .
Environmental Chemistry
Research into the environmental fate of cyclopropane carboxylic acids can be important for understanding the biodegradation pathways and environmental impact of this class of compounds .
Chemical Education
Due to its interesting structure and reactivity, this compound can serve as a teaching aid in organic chemistry courses, demonstrating concepts such as resonance stabilization and nucleophilic substitution reactions .
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor of the plant hormone ethylene . Ethylene plays a crucial role in plant growth and development .
Mode of Action
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Biochemical Pathways
Acc, a structurally similar compound, is involved in the biosynthesis of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses, in part by complex interactions with other phytohormones .
Result of Action
Acc, a structurally similar compound, plays a signaling role independent of the biosynthesis .
properties
IUPAC Name |
2-(4-ethoxycarbonylphenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-17-13(16)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,2,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQKZWJFVDJPHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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